3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine
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Overview
Description
3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine is a heterocyclic compound with the molecular formula C10H11NOS It is characterized by a thieno[2,3-b]pyridine core structure substituted with methoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with methoxy-substituted reagents under specific conditions. For example, the amino compound can be reacted with phenyl isothiocyanate to form a thiourea derivative, which then undergoes cyclization in the presence of bromine in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and dimethyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: The parent compound without methoxy and dimethyl substitutions.
4,6-Dimethylthieno[2,3-b]pyridine: Lacks the methoxy group.
3-Methoxythieno[2,3-b]pyridine: Lacks the dimethyl groups.
Uniqueness
3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine is unique due to the presence of both methoxy and dimethyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methoxy-4,6-dimethylthieno[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-6-4-7(2)11-10-9(6)8(12-3)5-13-10/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSDSPITNIVXIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CS2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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